Product packaging for 3-Pyridinepropanol(Cat. No.:CAS No. 2859-67-8)

3-Pyridinepropanol

Cat. No.: B147451
CAS No.: 2859-67-8
M. Wt: 137.18 g/mol
InChI Key: ZUGAIMFLQLPTKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of 3-Pyridinepropanol as a Chemical Scaffold in Contemporary Research

This compound, also known as 3-(Pyridin-3-yl)propan-1-ol, is a pyridine (B92270) derivative that has gained attention in academic research as a versatile chemical scaffold. ontosight.ai Its structure consists of a pyridine ring linked to a propanol (B110389) chain. ontosight.ai This combination of a basic nitrogen atom in the pyridine ring and a hydroxyl group in the propanol chain provides distinct chemical handles for various reactions and interactions.

The significance of this compound as a scaffold lies in its ability to be incorporated into more complex molecular structures, serving as a building block in the synthesis of diverse organic molecules. ontosight.ailookchem.com Its structural features allow for potential interactions with biological targets through hydrogen bonding involving the nitrogen atom. nih.gov The compound's solubility in water and organic solvents further contributes to its utility in various chemical processes. ontosight.ailookchem.com

Overview of Key Academic Research Areas and Future Directions Pertaining to this compound

Academic research involving this compound spans several areas, primarily focusing on its synthesis and its application as an intermediate or building block for generating novel compounds for study.

One area of research involves the synthesis of derivatives and analogues utilizing this compound as a starting material. For instance, it has been used in the synthesis of esters through conjugation with various acids, such as 3,5-di-tert-butyl-4-hydroxybenzoic acid and 3-phenylacrylic acids. researchgate.netmdpi.com These synthesized compounds are then evaluated for various properties relevant to academic inquiry.

Another research avenue explores the use of this compound in coordination chemistry. It has been employed as a neutral ligand in the preparation of metal complexes, such as copper(II) halides. researchgate.net Studies have investigated the crystal structures and magnetic properties of these complexes. researchgate.net

Furthermore, this compound has been utilized in the synthesis of more complex structures, such as those explored in the context of marine alkaloid analogs. acs.orgrsc.org Research has focused on synthesizing these analogs from readily available starting materials, including this compound, to investigate their properties. acs.org

Academic research also involves the use of this compound in the preparation of materials for surface studies. For example, it has been used in the synthesis of molecules intended for the formation of self-assembled monolayers (SAMs) on gold surfaces to study their electrostatic properties using techniques like Atomic Force Microscopy (AFM). open.ac.uk

Future directions in research pertaining to this compound are likely to continue exploring its potential as a versatile building block in organic synthesis for the creation of novel chemical entities. Further investigations into its use in coordination chemistry and materials science are also probable. The development of new synthetic methodologies utilizing this compound and the exploration of its role in constructing complex molecular architectures for various academic studies represent ongoing and future research interests.

Here is a table summarizing some physical and chemical properties of this compound based on the search results:

PropertyValueSource
Molecular FormulaC8H11NO ontosight.aisigmaaldrich.comsigmaaldrich.comchemicalbook.in
Molecular Weight137.18 g/mol sigmaaldrich.comsigmaaldrich.comchemicalbook.innih.gov
Boiling Point130-133 °C/3 mmHg sigmaaldrich.comsigmaaldrich.comchemicalbook.in
Density1.063 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.comchemicalbook.in
Refractive Indexn20/D 1.53 sigmaaldrich.comsigmaaldrich.comchemicalbook.in
XLogP3 (Predicted)0.6 nih.govuni.lu
AppearanceColorless liquid (can be yellow if impure) ontosight.ai
SolubilitySoluble in water and organic solvents ontosight.ailookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO B147451 3-Pyridinepropanol CAS No. 2859-67-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyridin-3-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c10-6-2-4-8-3-1-5-9-7-8/h1,3,5,7,10H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGAIMFLQLPTKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022198
Record name 3-(3-Pyridyl)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2859-67-8
Record name 3-Pyridinepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2859-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinepropanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002859678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinepropanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66564
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Pyridinepropanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-(3-Pyridyl)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-pyridyl)propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.796
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations of 3 Pyridinepropanol

Established Synthetic Routes for 3-Pyridinepropanol

Several methods have been developed for the synthesis of this compound, ranging from conventional approaches to optimized procedures aimed at improving yield and selectivity.

Conventional methods for synthesizing this compound include the hydrogenation of 3-pyridinecarboxaldehyde, the reaction of 3-pyridinecarboxylic acid with propanol (B110389), and the reduction of 3-pyridinecarboxylic acid esters. ontosight.ai Another approach involves the reaction of 3-methylpyridine (B133936) with acetaldehyde (B116499) in the presence of a base catalyst like triethylamine (B128534) in water at elevated temperatures. google.com

One reported synthesis involves the reaction of 3-methylpyridine (10 mol) with acetaldehyde (1.5 mol) in 330 g of ion-exchanged water with 51 g of triethylamine (0.5 mol) at 140 °C for 2 hours. google.com After removing acetaldehyde and triethylamine, water and unreacted 3-methylpyridine were collected. google.com Analysis of the concentrate confirmed the presence of 3-(pyridin-3-yl)propan-1-ol. google.com

Optimization of synthetic routes focuses on enhancing the efficiency and purity of the this compound product. In the reaction of 3-methylpyridine with acetaldehyde, the concentration of 3-(pyridin-3-yl)propan-1-ol in the concentrate was reported as 180 g (1.3 mol), with a selectivity of 94% and a yield of 87%. google.com The recovery rate of unreacted 3-methylpyridine was high, at 98%. google.com

Another synthetic strategy involves the Williamson etherification of 3-(pyrid-3-yl)propan-1-ol with mesylated derivatives under phase-transfer catalysis conditions. acs.orgresearchgate.net This method has been employed in the synthesis of oxygenated analogues of marine 3-alkylpyridine alkaloids. researchgate.netresearchgate.net For instance, the reaction of this compound with mesylated compounds in the presence of NaOH/H2O and tetrabutylammonium (B224687) bromide (Bu4N+Br-) in diethyl ether at room temperature for 72 hours yielded the desired products with yields ranging from 57% to 73%. acs.orgnih.gov This approach highlights the use of specific catalysts and controlled conditions to achieve favorable yields in the synthesis of derivatized this compound compounds.

Derivatization Strategies of this compound

The hydroxyl group in this compound provides a reactive site for various derivatization reactions, notably esterification.

Esterification is a common transformation applied to this compound, leading to the formation of various ester derivatives.

The synthesis of carboxylate esters from this compound can be achieved through reactions with carboxylic acids or their activated derivatives. One method involves the reaction of this compound with carboxylic acids in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP). ajol.infomdpi.com For example, the esterification of Trolox, an antioxidant carboxylic acid, with this compound using DCC and DMAP in dichloromethane (B109758) yielded the corresponding ester. ajol.info The reaction mixture was stirred for approximately 3 hours, and the product was isolated by filtration and recrystallization. ajol.info

Another approach utilizes hypervalent iodine reagents in combination with triphenylphosphine (B44618) and pyridine (B92270) for the esterification of alcohols, including this compound, with 3-chlorobenzoic acid. nsf.gov While this method can produce the desired esters, reported yields for the reaction with this compound were low (18%). nsf.gov

The Steglich esterification, which typically employs DCC and DMAP, has also been used to couple 4-pyridinepropanol (B1329387) to a formamide (B127407) derivative, confirming the formation of a new ester linkage. rsc.org This suggests a similar approach is applicable to this compound.

Esterification of this compound plays a role in macromolecular engineering and polymer synthesis, particularly in incorporating pyridine moieties into polymer structures. 3-(Pyridin-3-yl)propan-1-ol esters have been synthesized and explored for their potential properties. mdpi.com The facile insertion of the more flexible this compound group via esterification with (E)-3-phenylacrylic moieties has been noted, resulting in good yields of the corresponding ester compounds. mdpi.com

While direct examples of this compound being esterified specifically for the backbone of large-scale polymers were not extensively detailed in the search results, the use of pyridine-containing alcohols like 4-pyridinepropanol in Williamson etherification for monomer synthesis for conjugated polymers has been reported. frontiersin.org This indicates the potential for incorporating pyridinepropanol derivatives into polymer structures through reactions involving the hydroxyl group. The synthesis of pyridinylalkyl methacrylate (B99206) monomers via esterification reactions further illustrates the utility of pyridine alcohols in preparing monomers for polymerization. ucy.ac.cy

This compound is a chemical compound with the molecular formula C8H11NO. ontosight.aisigmaaldrich.com It is also known by the name 3-(Pyridin-3-yl)propan-1-ol. ontosight.aisigmaaldrich.com This compound is characterized as a colorless liquid under normal conditions, with a boiling point ranging from 255-260°C and a melting point between 35-40°C. ontosight.ai It exhibits high solubility in both water and various organic solvents and is noted for its stability under normal conditions. ontosight.ai this compound's chemical structure features a pyridine ring and a propanol side chain, and its properties make it a versatile intermediate in organic synthesis. ontosight.ai

This compound undergoes various chemical transformations, allowing for the modification of both its pyridine ring and its propanol side chain. These reactions are crucial for its application as a building block in the synthesis of more complex molecules.

Functionalization of the Pyridine Ring

The pyridine ring of this compound can be functionalized through different methodologies, although the electron-deficient nature of pyridine influences its reactivity compared to benzene (B151609).

Electrophilic Aromatic Substitution Reactions

Pyridine is generally less reactive than benzene towards electrophilic aromatic substitution (EAS) due to the electronegative nitrogen atom, which withdraws electron density from the ring. quimicaorganica.org When EAS does occur on pyridine, it typically favors the 3- and 5-positions because these intermediates are more stable, avoiding a positive charge on the nitrogen atom. quimicaorganica.orgquora.comvaia.com While general pyridine chemistry outlines the preference for substitution at the 3-position under harsh conditions, specific examples of direct electrophilic substitution on the pyridine ring of this compound are less commonly highlighted in general overviews. quimicaorganica.orgquora.com

Metal-Catalyzed Cross-Coupling Methodologies on Pyridine Scaffolds

Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds on aromatic and heteroaromatic systems, including pyridines. These reactions often require a leaving group, such as a halogen, on the pyridine ring. While this compound itself does not possess such a leaving group on the ring, functionalization strategies would typically involve introducing a halogen (e.g., iodine or bromine) onto the pyridine ring, likely at the 3-position, to enable subsequent cross-coupling reactions. researchgate.net Palladium-catalyzed cross-coupling reactions, for instance, have been utilized with 3-iodopyridine (B74083) derivatives to synthesize intermediates for pyridine alkaloids. researchgate.net This suggests that a halogenated derivative of this compound could potentially participate in such coupling reactions.

Oxidation Reactions to Corresponding Aldehydes and Carboxylic Acids

The primary alcohol functional group in the propanol side chain of this compound can be selectively oxidized to yield the corresponding aldehyde or carboxylic acid. The outcome of the oxidation depends on the choice of oxidizing agent and reaction conditions.

Primary alcohols can be oxidized to aldehydes, and further oxidation of aldehydes yields carboxylic acids. passmyexams.co.uklibretexts.org Common oxidizing agents for these transformations include chromium(VI) reagents like pyridinium (B92312) chlorochromate (PCC) or stronger oxidants like acidified sodium or potassium dichromate, or periodic acid. passmyexams.co.ukorganic-chemistry.org For example, Swern oxidation has been reported for the conversion of this compound to its corresponding aldehyde. vanderbilt.eduvanderbilt.edu

Interactive table: Oxidation Products of this compound

Starting MaterialProduct ClassFunctional GroupExample Reagents
This compoundAldehydeAldehydeSwern oxidation, PCC
This compoundCarboxylic AcidCarboxylic AcidAcidified Dichromate, Periodic Acid
3-PyridinepropanalCarboxylic AcidCarboxylic AcidAcidified Dichromate, Oxone, NHPI

Note: Specific yields and optimal conditions vary depending on the chosen reagents and reaction parameters.

Formation of Amides and Other Nitrogenous Derivatives

The carboxylic acid derived from the oxidation of this compound can be converted into amides and other nitrogenous derivatives through standard coupling reactions. Amide formation typically involves activating the carboxylic acid (e.g., using coupling agents like DCC) followed by reaction with an amine. nsf.govajol.info this compound itself can also be involved in reactions leading to nitrogenous derivatives, such as its use in the synthesis of Zincke's salts via nucleophilic aromatic substitution on a dinitrobenzene derivative. scialert.net

This compound as a Precursor in Complex Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex organic molecules, particularly in the realm of natural product analogues.

Integration into Marine Alkaloid Analogues and Derivatives

This compound has been utilized as a starting material for the synthesis of analogues and derivatives of marine 3-alkylpyridine alkaloids. nih.govnih.govresearchgate.netacs.orgrsc.orgresearchgate.net These alkaloids, often isolated from marine sponges, exhibit diverse biological activities. researchgate.netrsc.orgresearchgate.net The propanol side chain of this compound provides a handle for further modifications and extensions to mimic the structures of natural marine alkaloids.

A key step in the synthesis of some of these analogues involves Williamson etherification under phase-transfer conditions, using this compound. nih.govnih.govresearchgate.net This reaction allows for the coupling of the alcohol with alkyl halides or tosylates to form ether linkages, extending the carbon chain attached to the pyridine ring. researchgate.netrsc.org

Research has demonstrated the synthesis of oxygenated 3-alkylpyridine marine alkaloid analogues from this compound in good yields over a few steps. nih.govnih.govresearchgate.net These synthetic analogues have been evaluated for various biological activities, including antimalarial and leishmanicidal properties. nih.govnih.govacs.orgacs.org For instance, studies have shown that certain 3-alkylpyridine alkaloid analogues derived from this compound exhibit significant activity against Plasmodium falciparum and Leishmania species. nih.govnih.govacs.org

Interactive table: Examples of Marine Alkaloid Analogues Synthesized from this compound

Starting MaterialKey Reaction StepProduct ClassExamples of Biological Activity Tested
This compoundWilliamson EtherificationOxygenated 3-alkylpyridine analoguesAntimalarial, Leishmanicidal
This compoundSwern Oxidation, WittigMarine alkaloid intermediatesNot explicitly stated for intermediates

Note: This table highlights the role of this compound in the synthesis of these compounds and the types of biological activities investigated for the resulting analogues.

The synthesis of fluorinated 3-alkylpyridine marine alkaloid analogues has also involved this compound as a starting material, utilizing steps such as Swern oxidation to the aldehyde intermediate. researchgate.netrsc.orgacs.org

This compound as a Precursor in Complex Organic Synthesis

Incorporation into Combretastatin-Based Hybrid Structures

This compound has been utilized in the design and synthesis of combretastatin-based hybrid structures. Combretastatin A-4 (CA-4) is a natural product known for its antitubulin activity. researchgate.net Modifications of the CA-4 structure have led to the development of numerous derivatives and hybrids with varied biological properties. researchgate.net

In one study, 3-(3-pyridyl)propanal, derived from this compound, was used as an aldehyde component in a Wittig reaction with a phosphonium (B103445) salt synthesized from gallic acid. researchgate.net This reaction aimed to create combretastatin-based hybrids incorporating the 3-pyridylpropanol moiety. researchgate.net The synthesis involved coupling the phosphonium salt (3,4,5-trimethoxybenzylphosphonium bromide) with various aldehydes, including 3-(3-pyridyl)propanal, to form the cis-coupled compounds. researchgate.net These hybrid structures were then evaluated for their cytotoxic, antiviral, and antifungal activities. researchgate.net

Utility in the Construction of Functionalized Heterocyclic Systems

This compound serves as a building block in the construction of functionalized heterocyclic systems. The pyridine ring, being a prevalent nitrogenous heterocycle in various active compounds, can be functionalized through different strategies. uiowa.edu

One application involves the use of this compound in reactions aimed at carbon-carbon bond formation on heterocyclic scaffolds. uiowa.edu For instance, the reaction of this compound with thionyl chloride has been explored as a step in the synthesis of functionalized pyridine derivatives. uiowa.edu

Furthermore, 3-(pyridin-3-yl)propan-1-ol esters have been synthesized by conjugating this compound with various acids, such as 3,5-di-tert-butyl-4-hydroxybenzoic, tolfenamic acid, or 3-phenylacrylic acids. mdpi.comresearchgate.net These esterification reactions demonstrate the utility of the hydroxyl group in this compound for creating new compounds with potential biological activities. mdpi.comresearchgate.net The ease of insertion of the this compound group in esterification reactions, particularly with 3-phenylacrylic moieties, has been noted, leading to good yields of the resulting ester compounds. mdpi.com

The compound has also been used in the synthesis of 3-alkylpyridine alkaloid analogs. researchgate.net These synthetic analogs have been investigated for their potential cytotoxic action against leukemic cell lines. researchgate.net

Data Table: Properties of this compound

PropertyValueSource
Molecular FormulaC8H11NO sigmaaldrich.comontosight.ai
Molecular Weight137.18 g/mol sigmaaldrich.comontosight.ai
Boiling Point130-133 °C/3 mmHg sigmaaldrich.comchemdad.com
Density1.063 g/mL at 25 °C sigmaaldrich.comchemdad.com
Refractive Indexn20/D 1.53 sigmaaldrich.comchemdad.com
CAS Number2859-67-8 sigmaaldrich.comchemdad.com
PubChem CID17861 nih.gov

Medicinal Chemistry and Pharmacological Investigations of 3 Pyridinepropanol Derivatives

Broad Spectrum Biological Activities

Derivatives of 3-pyridinepropanol have demonstrated a range of biological activities, suggesting their potential as lead compounds for the development of new therapeutic agents.

Antimicrobial Efficacy

Investigations have revealed that this compound derivatives possess notable antimicrobial properties, showing effectiveness against both bacterial and fungal strains. ontosight.ai

Research indicates that certain this compound derivatives exhibit significant antibacterial properties, including efficacy against Gram-positive and multidrug-resistant bacterial strains. For instance, studies have shown that compounds synthesized from 2-pyridinepropanol (B1197344), a related pyridine (B92270) derivative, exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. Some oxazolidinone derivatives synthesized via a route involving 2-pyridinepropanol have shown antibacterial properties with longer resistance against bacterial strains compared to traditional antibiotics like linezolid. Another study on sulfaguanidine (B1682504) hybrid pyridine-2-one derivatives demonstrated moderate to good antimicrobial activity against several pathogens, including effectiveness against Gram-positive strains. researchgate.net

Pyridine derivatives, including those structurally related to this compound, have shown antifungal activity. Studies have evaluated the antifungal activity of pyridine derivatives against various fungal strains, including Candida albicans and different Aspergillus species. researchgate.netuv.es Some pyridine derivatives have demonstrated good antifungal activity against both unicellular and multicellular fungi. researchgate.net

Anti-inflammatory Properties

This compound esters have been shown to offer cellular protective and neurotrophic properties with anti-inflammatory activity. mdpi.comresearchgate.net Novel Trolox derivatives esterified with this compound have been synthesized and evaluated for their anti-inflammatory effects. ajol.info These compounds demonstrated considerable anti-inflammatory action in models of acute inflammation, with some showing significant inhibition of edema. ajol.info Research on pyridine-4-one derivatives, which act as iron chelators, has also indicated anti-inflammatory effects, potentially related to their iron chelating and antioxidant activities. nih.gov

Antioxidant Activity and Radical Scavenging Mechanisms

This compound derivatives have been investigated for their antioxidant activity and radical scavenging capabilities. ontosight.ai Studies involving esters containing 3-(pyridin-3-yl)propan-1-ol have shown potent antioxidant effects, comparable to well-known antioxidants like Trolox. mdpi.comresearchgate.net The radical scavenging activity of some of these compounds has reached levels slightly better than that of Trolox. mdpi.comresearchgate.net The antioxidant effects of such derivatives may play a role in their anti-inflammatory properties, particularly in conditions involving oxidative stress. mdpi.comajol.infonih.gov

Antimalarial Activity against Plasmodium Strains

Synthetic 3-alkylpyridine marine alkaloid analogues, prepared from this compound, have shown promising antimalarial activity against Plasmodium falciparum, including chloroquine-resistant strains. scialert.netresearchgate.netacs.orgnih.govnih.gov Several compounds studied were active against the W2 clone of P. falciparum. scialert.net For instance, certain Zincke's salts derived from this compound or its ether derivatives exhibited low IC50 values against P. falciparum and showed selective antimalarial activity. scialert.net Optimization studies have led to the synthesis of new fluorinated 3-alkylpyridine analogs with improved antimalarial properties and increased selectivity. researchgate.netacs.orgnih.gov These compounds are believed to exert their antimalarial effect by interfering with the process of hemozoin formation and forming stable complexes with heme. researchgate.netacs.orgnih.gov

Table 1: Summary of Selected Biological Activities of this compound Derivatives

Biological ActivityObserved EffectsRelevant Derivatives/Studies
Antimicrobial EfficacyActivity against Gram-positive bacteria, including multidrug-resistant strains; Antifungal activity. researchgate.netresearchgate.netOxazolidinone derivatives, Sulfaguanidine hybrid pyridine-2-one derivatives, various pyridine derivatives. researchgate.netresearchgate.net
Anti-inflammatory PropertiesReduction of edema in inflammation models; Cellular protective effects. mdpi.comresearchgate.netajol.infonih.govThis compound esters, Trolox derivatives esterified with this compound, 3-hydroxy-pyridine-4-one derivatives. mdpi.comresearchgate.netajol.infonih.gov
Antioxidant ActivityRadical scavenging activity comparable to or better than Trolox. mdpi.comresearchgate.netEsters containing 3-(pyridin-3-yl)propan-1-ol. mdpi.comresearchgate.net
Antimalarial ActivityActivity against Plasmodium falciparum, including resistant strains. scialert.netresearchgate.netacs.orgnih.govSynthetic 3-alkylpyridine marine alkaloid analogues, Zincke's salts, fluorinated 3-alkylpyridine analogs. scialert.netresearchgate.netacs.orgnih.gov

Table 2: Antimalarial Activity of Selected Pyridine Derivatives against Plasmodium falciparum (W2 strain)

Compound TypeIC50 (µg/mL)Selectivity Index (SI)Source
Zincke's salt 5c3.13 scialert.net20.1-29.3 (for active Zincke's salts) scialert.netDerived from this compound or its ether. scialert.net
Selected 3-alkylpyridine marine alkaloid analogues8.9 to 210.6 µM (ranging) acs.orgRanging from 2.78 to 15.58 (for some compounds) researchgate.netPrepared from this compound. researchgate.netacs.org
Fluorinated 3-APA analog (Compound 7)2.5 µM researchgate.netacs.orgIncreased SI compared to parent compound. acs.orgOptimized analog. researchgate.netacs.org

Note: IC50 values represent the half maximal inhibitory concentration. SI is the selectivity index, indicating toxicity to mammalian cells relative to activity against the parasite.

Table 3: Antibacterial Activity of a 2-Pyridinepropanol Derivative

PathogenMIC (µg/mL)Activity LevelSource
Staphylococcus aureus32Moderate
Escherichia coli64Moderate
Pseudomonas aeruginosa128Low
Candida albicans16High

Note: MIC values represent the minimum inhibitory concentration.

Hypolipidemic and Hypocholesterolemic Actions

Derivatives of this compound have demonstrated potential in modulating lipid profiles. Studies have shown that esters containing the 3-(pyridin-3-yl)propan-1-ol moiety can lead to a significant decrease in plasma lipidemic indices in animal models of hyperlipidemia nih.govresearchgate.net. For instance, certain synthesized compounds comparable to simvastatin, a known hypocholesterolemic drug, exhibited a notable reduction in total cholesterol nih.govresearchgate.net. Additionally, these derivatives have been observed to lower blood triglyceride levels nih.govresearchgate.net. The observed hypolipidemic effects in some derivatives may be partly attributed to their antioxidant and anti-inflammatory activities nih.gov.

Data from studies on Triton-induced hyperlipidemic rats illustrate the impact of certain 3-(pyridin-3-yl)propan-1-ol esters on lipid levels. nih.govresearchgate.net

CompoundTotal Cholesterol Reduction (%)Triglyceride Reduction (%)
Compound 2 (Tolfenamic acid derivative)75.1Very good improvement (specific % not stated as clearly as cholesterol)
Compound 3 (GABA ester derivative)Not specified as clearly as cholesterol79.3
SimvastatinComparable to Compound 2 for cholesterolNegligible

Neuroprotective and Neurotrophic Potentials

Esters containing the 3-(pyridin-3-yl)propan-1-ol structure have been explored for their potential neuroprotective and neurotrophic properties researchgate.net. These investigations are based on previous findings suggesting neurotrophic actions associated with this compound esters researchgate.net. While the precise mechanisms are under investigation, the interest in these derivatives stems from the broader context of developing neuroprotective agents, particularly in conditions involving neuronal degeneration researchgate.net.

Anti-tumor and Cytotoxic Evaluations

This compound has served as a starting material for the synthesis of analogues of marine 3-alkylpyridine alkaloids, which have been evaluated for their anticancer potential researchgate.net. These analogues have shown in vitro cytotoxic activity against various human cancer cell lines, including colon carcinoma (RKO) and melanoma (SK-MEL-28) cells researchgate.net. Some compounds derived from this compound have demonstrated the ability to decrease cell viability in these cancer cell lines, as determined by assays like the MTT assay researchgate.net. Furthermore, certain active compounds have been shown to induce apoptosis in cancer cells researchgate.net.

Specific derivatives have exhibited potent cytotoxic activity against certain cancer cell lines. For example, compounds 10b and 5b showed activity against RKO cells with IC50 values of 1.90 and 2.02 μM, respectively, while compound 10b was active against SK-MEL-28 cells with an IC50 of 2.85 μM researchgate.net. Other studies on different 3-alkylpyridine alkaloid analogues have also indicated cytotoxic potential against leukemia cell lines researchgate.net.

CompoundCancer Cell LineIC50 (μM)
Compound 10bRKO1.90 researchgate.net
Compound 5bRKO2.02 researchgate.net
Compound 10bSK-MEL-282.85 researchgate.net
Compound 5eRKO16.70 researchgate.net
Compound 6aRKO14.57 researchgate.net
Compound 5eHeLa11.05 researchgate.net
Compound 6aHeLa12.77 researchgate.net

Mechanistic Studies of Biological Action

Investigating the mechanisms by which this compound derivatives exert their biological effects is crucial for understanding their therapeutic potential. These studies delve into their interactions with molecular targets and their influence on cellular processes.

Interaction with Molecular Targets, Enzymes, and Receptors

The biological activities of pyridine derivatives, including those related to this compound, are often attributed to their capacity to interact with diverse biological targets, such as enzymes and receptors ontosight.ai. These interactions can lead to the modulation of the activity of these molecular entities . While specific interactions for all this compound derivatives are varied and depend on their specific structure, the pyridine moiety itself can participate in interactions like pi-pi stacking or hydrogen bonding, influencing binding to biological targets . Some studies on pyridine derivatives have reported potent inhibitory activity against certain enzymes ontosight.ai.

Influence on Cellular Pathways and Metabolic Processes (e.g., Glucose Metabolism)

Pyridine derivatives can influence cellular pathways and metabolic processes . For instance, some pyridine-related compounds have been shown to influence glucose metabolism by interacting with enzymes involved in metabolic pathways google.com. While direct detailed information specifically on this compound's influence on glucose metabolism pathways was not extensively highlighted in the search results, the broader class of pyridine derivatives has demonstrated such interactions google.com. Metabolic processes, including energy metabolism, are fundamental cellular functions that can be influenced by chemical compounds nih.gov.

Ligand-Biomolecule Complex Formation (e.g., Heme Interaction)

Some studies involving pyridine-containing compounds have explored their interactions with biomolecules, such as the formation of ligand-biomolecule complexes acs.orgresearchgate.net. For example, in the context of antimalarial activity, certain 3-alkylpyridine alkaloid analogues have demonstrated a high chemical affinity for the heme group researchgate.net. This suggests that the interaction with heme may contribute to their biological effects in this specific application researchgate.net. The ability of pyridine derivatives to form complexes with various entities, including metal centers in biomolecules like heme, can be a key aspect of their mechanism of action acs.orgresearchgate.net.

Structure-Activity Relationship (SAR) Analyses

Structure-Activity Relationship (SAR) analysis is a fundamental aspect of medicinal chemistry that seeks to establish a relationship between the chemical structure of a series of compounds and their biological activity. This understanding is crucial for the rational design and synthesis of new derivatives with improved pharmacological profiles.

Elucidation of Structural Determinants for Potency and Selectivity

Studies on this compound derivatives have aimed to identify specific structural features that are critical for their biological activity. For instance, research on synthetic 3-alkylpyridine marine alkaloid analogues, prepared from this compound, has investigated the influence of the alkyl chain length attached to the pyridine ring on cytotoxicity. These studies suggest a relationship between the length of the alkyl chain and the observed activity against certain cancer cell lines. researchgate.netrsc.org Increasing the length of the carbon alkyl chain can lead to decreased IC50 values, indicating enhanced activity. rsc.org For example, compounds with a 10-carbon atom alkyl chain showed promising anti-tumor activity against RKO and SK-MEL-28 cell lines. researchgate.netrsc.org

Further structural modifications, such as the replacement of a hydroxyl group with a fluorine atom in a 3-alkylpyridine analog, have been explored to enhance target affinity and improve antimalarial activity and selectivity. acs.org In silico studies can provide insights into how these modifications might favor more stable interactions with biological targets, such as the heme group in the context of antimalarial activity. acs.org The position and nature of substituents on the pyridine ring and the propanol (B110389) side chain are key areas of investigation in defining the SAR of these compounds.

Comparative Analysis of Positional Isomers (e.g., 2-Pyridinepropanol vs. This compound vs. 4-Pyridinepropanol)

Positional isomerism, where the attachment point of the propanol chain to the pyridine ring varies, can significantly influence the chemical and biological properties of pyridinepropanol derivatives. Comparing the activities of 2-pyridinepropanol, this compound, and 4-pyridinepropanol (B1329387) and their derivatives is essential for understanding the impact of the pyridine nitrogen's position relative to the propanol chain.

While specific detailed comparative studies on the biological activities of the parent 2-, 3-, and 4-pyridinepropanol isomers were not extensively detailed in the search results, research on pyridine derivatives in general highlights that the position and type of substituents on the pyridine ring are critical determinants of biological activity, including antiproliferative effects. mdpi.com For example, studies on different pyridine derivatives have shown that the position of groups like O-CH3, NH2, OH, halogens, and cyclic structures can affect IC50 values. mdpi.com This underscores the likelihood that the positional isomerism in pyridinepropanols (2-, 3-, and 4-) would lead to distinct pharmacological profiles due to variations in their interaction with biological targets. The specific positioning of the hydroxyl group relative to the nitrogen in the pyridine ring influences reactivity and interaction with other molecules.

Advanced Pharmacological Evaluation Methodologies

Evaluating the pharmacological potential of this compound derivatives involves a range of in vitro and in vivo techniques designed to assess their efficacy, cytotoxicity, and mechanism of action.

In Vitro Cell-Based Assays for Efficacy and Cytotoxicity

In vitro cell-based assays are widely used for the initial screening and evaluation of the biological activity and cytotoxicity of this compound derivatives. The MTT colorimetric assay is a common method employed to determine cell viability and assess the cytotoxic effects of these compounds against various cell lines, including cancer cells and non-cancerous human cells. researchgate.netacs.orgresearchgate.netnih.gov

Studies have utilized MTT assays to evaluate the cytotoxicity of 3-alkylpyridine alkaloid analogues against human cancer cell lines such as colon carcinoma (RKO), melanoma (SK-MEL-28), acute monocytic leukemia (THP-1), and chronic myeloid leukemia (K562), as well as human lung fibroblasts (WI-26VA4). researchgate.netacs.orgresearchgate.netnih.gov These assays provide IC50 values, representing the concentration of a compound required to inhibit cell growth by 50%. researchgate.netrsc.orgacs.org Selectivity index (SI) values, calculated as the ratio of cytotoxicity in normal cells to activity in target cells, are also determined to assess the therapeutic potential of the compounds. acs.orgresearchgate.net

Beyond basic cytotoxicity, cell-based assays can investigate the mechanism of action. For instance, studies have used TUNEL assays to determine if compounds induce apoptosis in cancer cells. researchgate.net Comet assays and cytokinesis-block micronucleus (CBMN) tests are employed to evaluate the genotoxic potential and chromosomal damage induced by these derivatives. acs.orgresearchgate.netnih.gov Cell cycle analysis can also be performed to understand how the compounds affect cell proliferation. researchgate.net

In Vivo Animal Models for Disease Profiling

In vivo animal models are crucial for evaluating the efficacy and pharmacological profile of promising this compound derivatives in a more complex biological system, providing insights into their potential therapeutic applications in specific diseases. While the search results did not provide extensive details on in vivo studies specifically for this compound, general approaches for evaluating potential therapeutic compounds in animal models are well-established in medicinal chemistry.

Animal models are used for disease profiling to assess the effects of compounds on disease progression, severity, and relevant biomarkers. google.com For example, in the evaluation of anti-inflammatory compounds, animal models like the croton oil ear oedema test in mice can be used to assess the ability of derivatives to reduce inflammation. ajol.info Studies on other classes of compounds have utilized animal models, such as Sprague Dawley (SD) rats, to investigate the impact on gut microbiota and related metabolic products in the context of toxicity studies. nih.gov

The selection of an appropriate animal model depends on the targeted disease or condition. These studies can provide data on efficacy, pharmacokinetics, and potential systemic effects that cannot be obtained from in vitro assays. google.com

Coordination Chemistry and Metal Complexes Involving 3 Pyridinepropanol

Synthesis and Characterization of Metal Complexes and Coordination Polymers

The synthesis of metal complexes and coordination polymers involving 3-pyridinepropanol typically involves the reaction of metal salts with the ligand under controlled conditions. The resulting compounds are then characterized using various analytical techniques to confirm their formation and elucidate their properties.

Formation of Complexes with Transition Metals

This compound has been shown to form complexes with transition metals, particularly copper(II). For instance, copper(II) halide complexes with simple pyridine (B92270) alcohols, including this compound (3-pyprop), have been synthesized. researchgate.net An example is the preparation of Cu(3-pyprop)2Br2. researchgate.net Additionally, a Cu(II)/oxalato coordination polymer utilizing this compound as a bridging ligand has been prepared. dntb.gov.uaresearchgate.netexaly.com The general ability of this compound to form complexes with metals is recognized. ontosight.ai While the prompt mentions iron(III), palladium(II), and manganese(II), the readily available information primarily details copper(II) complexes with this compound or its isomers. Some research indicates the study of iron(III) and manganese(II) complexes with diclofenac (B195802) containing pyridine alcohols, suggesting potential for complex formation with these metals, though specific examples with this compound as the primary ligand are not extensively detailed in the provided snippets. mdpi.comtandfonline.com

Role of this compound as a Ligand

In coordination compounds, this compound can act as a neutral ligand, coordinating to metal centers. researchgate.net Its structure allows for different coordination modes. In some copper(II) complexes, this compound exhibits weak bridging contact through its axial sites, leading to the formation of infinite chains. researchgate.net In a Cu(II)/oxalato coordination polymer, one of the this compound ligands acts as an additional bridge between dinuclear units, contributing to the formation of two-dimensional layers. researchgate.net In certain binuclear copper(II) complexes, the deprotonated form of a pyridinepropanol ligand can bridge two copper centers through its alkoxo groups while also coordinating through the nitrogen atom, indicating both bridging and potentially chelating capabilities depending on the specific complex and conditions. researchgate.net

Structural Elucidation of Coordination Compounds

Determining the precise arrangement of atoms within coordination compounds is crucial for understanding their properties. Various techniques are employed for structural elucidation, with single-crystal X-ray diffraction being a primary method.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful tool used to investigate the crystal structures of metal complexes involving this compound. This technique has been successfully applied to determine the structures of copper(II) halide complexes with this compound. researchgate.net It has also been utilized in the structural characterization of Cu(II) oxalate (B1200264) coordination polymers based on this compound. researchgate.net Studies on silver(I) complexes with 3-(2-pyridyl)propanol (an isomer) have also employed single-crystal X-ray diffraction to reveal their structures. uludag.edu.tr Furthermore, this method has been used to characterize dinuclear copper(II) complexes containing 2-pyridinepropanol (B1197344), providing insights into their molecular geometry and coordination environments. researchgate.netresearchgate.net

Advanced Spectroscopic Characterization

In addition to X-ray diffraction, spectroscopic methods provide valuable information about the electronic and magnetic properties of these complexes. Electron Paramagnetic Resonance (EPR) spectroscopy and electronic spectroscopy have been used to characterize copper(II) complexes with pyridine alcohols, including this compound. researchgate.netresearchgate.net These techniques help in understanding the coordination environment and electronic transitions within the metal centers. Mössbauer spectroscopy is another technique used in the characterization of iron complexes, providing information about the oxidation state and magnetic properties of iron ions, although its specific application to iron complexes with this compound as a ligand was not explicitly detailed in the provided search results. mdpi.com

Applications of this compound-Based Coordination Complexes

The coordination complexes formed with this compound and related pyridine alcohols exhibit potential in various applications. Mono- and binuclear copper(II) complexes involving 2-pyridinepropanol, an isomer, have shown promise for applications in catalysis and material science, owing to their unique spectral and thermal properties. A dinuclear copper(II) complex containing 2-pyridinepropanol demonstrated catalytic activity in the oxidation of 3,5-di-tert-butylcatechol, suggesting their potential as functional models for enzymes like catechol oxidase. researchgate.netacs.org While research into the specific applications of this compound-based complexes is ongoing, the demonstrated catalytic activity of complexes with its isomer highlights the potential for similar applications. Metal complexes involving pyridine alcohols and NSAIDs have also been explored for biological activities, including antioxidant properties and enzyme inhibition. mdpi.comresearchgate.net

Catalytic Applications

The coordination complexes of this compound can find applications in catalysis, particularly in areas like Lewis acid catalysis and oxidative reactions. The pyridine nitrogen atom can act as a Lewis base, while the metal center in its complexes can function as a Lewis acid. This dual nature can be exploited in catalytic transformations.

While direct examples of this compound metal complexes acting as Lewis acid catalysts in published literature are less explicit in the search results, related pyridine derivatives and metal complexes are known to participate in Lewis acid catalysis. ias.ac.inacs.org The ability of this compound to coordinate to metal ions suggests a potential role in stabilizing catalytically active metal centers.

In the context of oxidative transformations, this compound itself can undergo oxidation. vanderbilt.edu Furthermore, metal complexes are frequently employed as catalysts in oxidative cleavage and other oxidation reactions. researchgate.netgoogle.com While specific examples of this compound metal complexes catalyzing tandem oxidative cleavage were not prominently found, the compound's structure and its ability to form metal complexes indicate a plausible area for research in this domain. For instance, iridium-catalyzed oxidative methyl esterification of primary alcohols has been reported, and this compound has been used as a substrate in such reactions. researchgate.net

Development of Multifunctional Materials with Tailored Properties

Coordination polymers and metal-organic frameworks (MOFs) incorporating organic ligands like this compound can lead to the development of multifunctional materials. mdpi.com The structural diversity offered by metal-organic coordination polymers allows for the combination of different properties within a single material. mdpi.com By integrating the intrinsic properties of the metal centers with those of the organic ligands, such as this compound, materials with tailored properties can be created. mdpi.com

While the search results did not provide specific examples of multifunctional materials developed solely with this compound, the compound's use as a bridging ligand in coordination polymers, such as the Cu(II)/oxalato coordination polymer, highlights its potential in constructing extended structures. researchgate.netresearchgate.net The combination of a metal center and an organic ligand like this compound in a coordination framework can lead to materials exhibiting a range of properties, including catalytic activity, magnetic behavior, and optical properties. The design and synthesis of new materials with targeted physical properties is an active area of research, and metal-organic coordination polymers are promising candidates for creating multifunctional materials. mdpi.com

Studies on Magnetic Properties of Coordination Assemblies

Studies on the magnetic properties of coordination polymers involving this compound have been reported. For example, a Cu(II)/oxalato coordination polymer with this compound as a bridging ligand has been synthesized and characterized, and its magnetic susceptibility measurements revealed a strong antiferromagnetic interaction between the copper metal ions. researchgate.netresearchgate.net

The structure of this coordination polymer consists of oxalato-bridged dinuclear Cu(II) entities, with this compound acting as an additional bridge between these units, leading to the formation of two-dimensional layers. researchgate.net The magnetic coupling in such systems is mediated by the bridging ligands, and the presence of this compound in the coordination sphere can impact the strength and nature of these interactions. researchgate.netirb.hr

Other studies on metal complexes with pyridine-based alcohols have also investigated their magnetic behaviors, demonstrating the relevance of such ligands in the field of molecular magnetism. researchgate.net The ability to control the magnetic properties through the judicious choice of ligands and metal ions is a key aspect in the development of new magnetic materials.

Computational and Theoretical Investigations of 3 Pyridinepropanol Systems

Quantum Chemical Calculations and Molecular Modeling

At the heart of understanding the molecular characteristics of 3-Pyridinepropanol are sophisticated computational techniques that model its behavior at the quantum level. These methods provide a foundational understanding of its geometry and conformational possibilities.

Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of this compound. A notable study utilized the B3LYP functional, a hybrid method that incorporates both Hartree-Fock and DFT principles, to investigate a series of substituted pyridines, including this compound. The geometry of the molecule was optimized using the 6-31G(d,p) basis set, which provides a good balance of accuracy and computational cost for describing the electron distribution. For more precise energy calculations, single-point energy evaluations were subsequently performed with a larger and more flexible basis set, 6-311G+(d,p). These methods, falling under the umbrella of ab initio and DFT approaches, are foundational in modern computational chemistry, providing a "first-principles" approach to solving the electronic Schrödinger equation without prior experimental data.

Analysis of Conformational Flexibility

The propanol (B110389) side chain of this compound introduces a degree of conformational flexibility. Theoretical studies are crucial for identifying the various possible spatial arrangements, or conformers, of the molecule and determining their relative stabilities. By systematically rotating the dihedral angles of the propanol chain and calculating the corresponding energies, researchers can map out the potential energy surface of the molecule. This analysis reveals the most stable, low-energy conformations that this compound is likely to adopt. Understanding the conformational landscape is vital, as different conformers can exhibit distinct chemical and physical properties, influencing how the molecule interacts with its environment. While specific conformational analyses of this compound are not extensively detailed in readily available literature, the methodologies for such studies are well-established within the field of computational chemistry.

Electronic Structure and Reactivity Studies

Delving deeper into the electronic nature of this compound, computational methods can map out the distribution of charge and identify regions of reactivity. These studies are critical for predicting how the molecule will behave in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to understand the charge distribution of a molecule and predict its reactive sites. An MEP map illustrates the electrostatic potential on the surface of a molecule, with different colors representing varying potential values. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are therefore susceptible to electrophilic attack. Conversely, regions of positive potential (usually colored blue) are electron-deficient and are likely sites for nucleophilic attack. For this compound, the nitrogen atom in the pyridine (B92270) ring, with its lone pair of electrons, is expected to be a region of significant negative electrostatic potential, making it a primary site for interactions with electrophiles. The hydroxyl proton of the propanol group would correspondingly represent a region of positive potential.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity.

For this compound, DFT calculations have been performed to determine the energies of its frontier orbitals. The calculated HOMO and LUMO energies provide valuable insights into its electronic properties and potential for chemical reactions.

Calculated Frontier Molecular Orbital Energies of this compound
OrbitalEnergy (eV)
HOMO-6.59
LUMO-0.51
HOMO-LUMO Gap6.08

Prediction and Interpretation of Spectroscopic Data

Computational chemistry offers powerful tools for predicting and interpreting the spectroscopic signatures of molecules, which are essential for their experimental identification and characterization. By simulating the interaction of molecules with electromagnetic radiation, these methods can generate theoretical spectra that can be compared with experimental data.

For this compound, computational methods can be employed to predict a range of spectroscopic data. For instance, by calculating the nuclear magnetic shielding constants, it is possible to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. These predictions can aid in the assignment of experimental NMR signals to specific atoms within the molecule.

Similarly, by calculating the vibrational frequencies and their corresponding intensities, theoretical Infrared (IR) and Raman spectra can be generated. These simulated spectra can be invaluable for interpreting experimental vibrational spectra, helping to identify the characteristic vibrational modes of the different functional groups present in this compound, such as the O-H stretch of the alcohol and the various C-C and C-N stretching and bending modes of the pyridine ring. While specific computational spectroscopic studies on this compound are not extensively documented in the public domain, the application of these theoretical methods is a standard practice in modern chemical research.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in optical signal processing, optical limiting, and laser technologies. ias.ac.in Organic molecules, particularly those with donor-π-acceptor structures, have garnered significant interest for their potential NLO properties. ias.ac.in While specific experimental or extensive theoretical studies focused solely on the NLO properties of this compound are not widely documented in current literature, computational methods provide a framework for predicting and understanding its potential behavior.

Theoretical investigations into the NLO properties of pyridine derivatives often employ quantum chemical calculations, such as Density Functional Theory (DFT), to determine key parameters like hyperpolarizability. ias.ac.in These computational studies are instrumental in correlating molecular structure with NLO activity, offering a cost-effective and rapid means of screening potential NLO materials. ias.ac.in For pyridine-containing compounds, the nitrogen atom in the pyridine ring can act as an electron-accepting group, which is a crucial feature for NLO response.

A summary of key parameters often investigated in computational NLO studies is presented in the interactive table below. These parameters, when calculated for this compound, would offer insights into its potential as an NLO material.

Parameter Description Significance in NLO
Dipole Moment (μ)A measure of the separation of positive and negative electrical charges within a molecule.A large dipole moment can be indicative of a molecule's potential for second-order NLO effects.
Polarizability (α)The tendency of a molecule's electron cloud to be distorted by an external electric field.Relates to the linear optical properties and is a fundamental parameter for determining hyperpolarizability.
First Hyperpolarizability (β)A measure of the second-order NLO response of a molecule.A high β value is desirable for applications such as second-harmonic generation.
Second Hyperpolarizability (γ)A measure of the third-order NLO response of a molecule.Important for applications like third-harmonic generation and two-photon absorption. ias.ac.in
HOMO-LUMO Energy GapThe energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).A smaller energy gap can lead to larger hyperpolarizability values and enhanced NLO activity.

Further computational studies on this compound would be necessary to populate such a table with specific values and to fully assess its NLO capabilities in comparison to other known organic NLO materials.

In Silico Approaches for Drug Design and Target Identification

In silico methods have become an indispensable component of modern drug discovery and development, offering a rapid and cost-effective means to identify and optimize potential drug candidates. researchgate.net These computational techniques, including molecular docking, virtual screening, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, are crucial for evaluating the therapeutic potential of molecules like this compound. researchgate.netplos.org While specific in silico studies focusing exclusively on this compound are not extensively reported, the pyridine scaffold is a well-established pharmacophore present in numerous approved drugs, suggesting the potential of its derivatives for various therapeutic applications. tjnpr.orgnih.gov

Molecular docking is a key in silico technique used to predict the binding orientation and affinity of a small molecule to a specific protein target. plos.org For this compound, this would involve docking the molecule into the active sites of various enzymes or receptors to identify potential biological targets. The results of such studies are typically quantified by a docking score, which estimates the binding free energy, and an analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. plos.org

A hypothetical molecular docking study of this compound against a panel of therapeutic targets could yield results similar to those presented in the interactive table below. It is important to note that these are illustrative examples, and actual docking scores would depend on the specific protein targets and docking software used.

Target Class Example Target Potential Therapeutic Area Hypothetical Docking Score (kcal/mol)
KinaseEpidermal Growth Factor Receptor (EGFR)Oncology-6.5
G-protein coupled receptor (GPCR)Dopamine D2 ReceptorNeurology-7.2
EnzymeCyclooxygenase-2 (COX-2)Anti-inflammatory-5.8
Ion ChannelVoltage-gated sodium channelAnesthetics-6.1

Beyond target identification, in silico tools are vital for predicting the pharmacokinetic and pharmacodynamic properties of drug candidates. researchgate.net ADMET prediction models can assess the likely oral bioavailability, metabolic stability, and potential toxicity of this compound. These predictions are critical in the early stages of drug development to filter out compounds with unfavorable profiles, thereby reducing the likelihood of late-stage failures. researchgate.net

The pyridine moiety is a versatile structural motif in medicinal chemistry, and computational studies on various pyridine derivatives have demonstrated their potential as inhibitors for a range of biological targets. tjnpr.orgnih.gov Therefore, in silico investigations of this compound are a logical step in exploring its potential as a lead compound for the development of new therapeutic agents.

Advanced Analytical Techniques for Characterization of 3 Pyridinepropanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-Pyridinepropanol, providing detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals corresponding to each unique proton environment in the molecule. The aromatic protons on the pyridine (B92270) ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The proton at the C2 position of the ring is expected to be the most downfield, followed by the protons at C6, C4, and C5. The aliphatic protons of the propanol (B110389) side chain appear more upfield. The methylene group adjacent to the hydroxyl function (-CH₂OH) is expected around δ 3.6 ppm, the methylene group adjacent to the pyridine ring (Ar-CH₂) around δ 2.7 ppm, and the central methylene group (-CH₂-) at approximately δ 1.9 ppm. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary depending on solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the pyridine ring are observed in the downfield region (δ 120-150 ppm). The carbons of the propyl side chain are found in the upfield region, with the carbon bearing the hydroxyl group (C-OH) appearing around δ 60-65 ppm, and the other aliphatic carbons resonating at higher field strengths.

Spectral data for this compound is available in various databases, confirming its structure through these characteristic chemical shifts and coupling patterns nih.govchemicalbook.com.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Nucleus Expected Chemical Shift (δ, ppm) Expected Multiplicity
H on Pyridine Ring (C2, C6)¹H~8.4 - 8.5Singlet, Doublet
H on Pyridine Ring (C4, C5)¹H~7.2 - 7.6Multiplet
-CH₂- (adjacent to ring)¹H~2.7Triplet
-CH₂- (central)¹H~1.9Quintet
-CH₂- (adjacent to OH)¹H~3.6Triplet
-OH¹HVariableBroad Singlet
C on Pyridine Ring (C2, C6)¹³C~148 - 150CH
C on Pyridine Ring (C4, C5)¹³C~123 - 136CH
C on Pyridine Ring (C3)¹³C~138C (Quaternary)
-CH₂- (adjacent to ring)¹³C~30CH₂
-CH₂- (central)¹³C~32CH₂
-CH₂- (adjacent to OH)¹³C~61CH₂

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. The compound has a molecular weight of 137.18 g/mol sigmaaldrich.com.

In Electron Ionization (EI-MS), the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 137. The fragmentation pattern provides structural information. A prominent peak is often seen at m/z 118, which corresponds to the loss of a hydroxyl radical followed by rearrangement nih.gov. Another significant fragment appears at m/z 92, resulting from the cleavage of the propyl side chain nih.govnist.gov.

Electrospray ionization (ESI), a softer ionization technique, typically shows the protonated molecule [M+H]⁺ at m/z 138.0913 nih.gov. Collision-induced dissociation of this ion leads to characteristic product ions, such as m/z 93.0573, which corresponds to the pyridinium (B92312) methyl cation fragment nih.gov.

Table 2: Key Mass Spectrometry Fragments for this compound

Technique Precursor Ion (m/z) Key Fragment Ions (m/z) Proposed Fragment Identity
GC-MS (EI)137 (M⁺)118[M - H₂O]⁺
GC-MS (EI)137 (M⁺)92[C₆H₆N]⁺
ESI-MS/MS138 ([M+H]⁺)120[M+H - H₂O]⁺
ESI-MS/MS138 ([M+H]⁺)106[M+H - CH₃OH]⁺ or [C₇H₈N]⁺
ESI-MS/MS138 ([M+H]⁺)93[C₆H₇N]⁺

Infrared (IR) Spectroscopy (FTIR, ATR-IR, Vapor Phase IR)

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. Spectra can be obtained using various methods, including Fourier Transform Infrared (FTIR) spectroscopy of a neat liquid, Attenuated Total Reflectance (ATR-IR), and Vapor Phase IR nih.gov.

The IR spectrum of this compound shows several characteristic absorption bands. A broad, strong band in the region of 3200-3400 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadening caused by hydrogen bonding udel.educhemistrytalk.org. The aromatic C-H stretching vibrations of the pyridine ring appear as sharp peaks just above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ range vscht.cz. The aliphatic C-H stretching vibrations from the propyl chain are observed just below 3000 cm⁻¹, usually between 2850 and 2960 cm⁻¹ vscht.cz.

Stretching vibrations corresponding to the C=C and C=N bonds within the pyridine ring are found in the 1400-1600 cm⁻¹ region vscht.czlibretexts.org. A strong absorption band corresponding to the C-O stretching of the primary alcohol is typically present in the 1050-1150 cm⁻¹ range udel.edu.

Table 3: Characteristic IR Absorption Frequencies for this compound

Frequency Range (cm⁻¹) Vibrational Mode Functional Group Appearance
3200 - 3400O-H StretchAlcoholStrong, Broad
3010 - 3100C-H StretchAromatic (Pyridine)Medium, Sharp
2850 - 2960C-H StretchAliphatic (Propyl)Strong
1570 - 1600C=C / C=N StretchAromatic RingMedium to Strong
1400 - 1500C=C / C=N StretchAromatic RingMedium to Strong
1050 - 1150C-O StretchPrimary AlcoholStrong

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. For this compound, the pyridine ring acts as the primary chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol or acetonitrile, shows absorption bands characteristic of the pyridine moiety sigmaaldrich.com.

The spectrum is expected to exhibit strong absorption bands in the UV region, corresponding to π→π* transitions of the conjugated system within the pyridine ring. A weaker absorption band, corresponding to the n→π* transition involving the non-bonding electrons of the nitrogen atom, may also be observed nih.gov. For pyridine itself, these transitions typically result in absorption maxima around 250-270 nm researchgate.net. The propanol substituent is an auxochrome and is expected to cause a slight shift in the absorption wavelength (a bathochromic or hypsochromic shift) compared to unsubstituted pyridine.

Table 4: Expected UV-Vis Absorption Data for this compound

Solvent Expected λₘₐₓ (nm) Electronic Transition
Ethanol~255 - 270π→π* and n→π*

Chromatographic Techniques (e.g., Liquid Chromatography, Gas Chromatography)

Chromatographic methods are essential for separating this compound from impurities and for its quantification.

Gas Chromatography (GC): As a volatile compound, this compound is well-suited for GC analysis, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The retention behavior can be standardized using the Kovats Retention Index. For this compound, a standard non-polar Kovats Retention Index of 1292.4 has been reported, which is a valuable parameter for its identification in complex mixtures nih.gov.

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is another powerful tool, particularly for the analysis of this compound and its non-volatile derivatives. A common method would involve reverse-phase chromatography using a C18 column. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. Detection is commonly achieved using a UV detector set to a wavelength where the pyridine ring absorbs, such as 260 nm rsc.org.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a purified sample of this compound. This data is used to verify the empirical formula of the compound. For new derivatives, it serves as a crucial test of purity and composition.

The molecular formula for this compound is C₈H₁₁NO sigmaaldrich.com. Based on this formula, the theoretical elemental composition can be calculated. Experimental results for a pure sample are expected to match these theoretical values within a narrow margin, typically ±0.4%, to confirm the compound's identity and purity nih.govrsc.org.

Table 5: Elemental Composition of this compound (C₈H₁₁NO)

Element Atomic Mass Number of Atoms Theoretical Mass %
Carbon (C)12.011870.04%
Hydrogen (H)1.008118.08%
Nitrogen (N)14.007110.21%
Oxygen (O)15.999111.67%
Total 100.00%

Thermal Analysis (e.g., Thermogravimetry, Differential Thermal Analysis)

Thermal analysis techniques monitor the physical and chemical properties of a material as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. For this compound, a TGA thermogram would show a stable baseline up to the onset of its volatilization or decomposition. Given its boiling point of 130-133 °C at reduced pressure (3 mmHg), significant mass loss would be expected as the temperature approaches and exceeds this point under analytical conditions sigmaaldrich.com. The analysis can indicate the thermal stability of the compound and its derivatives.

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference as they are subjected to the same heating program. The DTA curve for this compound would show endothermic peaks corresponding to phase transitions. A sharp endothermic peak would be expected during its boiling/vaporization. Any decomposition processes would also appear as endothermic or exothermic events on the thermogram, providing further information on the material's thermal behavior. Combining TGA and DTA allows for the differentiation between mass loss events (like boiling or decomposition) and thermal events without mass loss (like melting or crystal structure changes) rsc.org.

Compound Index

Industrial and Environmental Research Aspects of 3 Pyridinepropanol

Process Optimization for Scalable Synthesis and Manufacturing

The scalable synthesis and manufacturing of chemical compounds like 3-pyridinepropanol require optimized processes to ensure efficiency, yield, and cost-effectiveness. While detailed industrial-scale synthesis routes specifically for this compound are not extensively detailed in the provided search results, the synthesis of related pyridine (B92270) derivatives and compounds utilizing this compound as a starting material offers insights into relevant chemical transformations and optimization strategies.

One common approach in organic synthesis involving alcohols like this compound is Williamson etherification, often conducted under phase-transfer conditions. This method has been employed in the preparation of oxygenated analogues of marine 3-alkylpyridine alkaloids from this compound, achieving good yields in a few steps. acs.orgresearchgate.netresearchgate.net Optimization of such reactions typically involves factors like the choice of catalyst, solvent, temperature, and reaction time to maximize yield and minimize side products, which are critical considerations for scaling up production. Phase transfer catalysis, in general, is recognized as a versatile method for enhancing reaction efficiency. researchgate.net

Another synthesis route mentioned involves heating this compound with palladium on carbon (Pd/C), which was conducted at 250°C for 8 hours on a multi-gram scale (25 g). osti.gov This indicates that catalytic methods are explored for transformations involving this compound.

Research into the synthesis of related compounds also highlights the importance of optimizing process conditions to improve reaction yield and reduce synthesis costs, particularly when aiming for industrialization. nih.gov For instance, in the synthesis of certain marine alkaloid analogues, achieving high yields in specific steps, such as fluorination reactions, was identified as a key challenge requiring further process optimization for industrial viability. rsc.org Microwave irradiation has also been investigated in the synthesis of related pyridinium (B92312) salts as a method to potentially reduce reaction times and increase yields compared to conventional heating, suggesting its potential relevance in optimizing synthesis procedures for pyridine compounds. researchgate.net

Development of Sustainable and Green Chemistry Routes

The development of sustainable and green chemistry routes for chemical synthesis aims to minimize the environmental impact of chemical production by reducing waste, using less hazardous substances, and improving energy efficiency. In the context of this compound and its derivatives, the evaluation of synthesis pathways from a green chemistry perspective is crucial.

Some reported synthesis routes for related compounds have been noted as not fully aligning with green chemistry principles. For example, the use of reagents like chlorinated sulfoxide (B87167) in certain experimental procedures for synthesizing marine alkaloid analogues was found to generate polluting gases, indicating a need for alternative, more environmentally friendly reagents and processes. nih.govrsc.org This underscores the importance of selecting reagents and reaction conditions that reduce or eliminate the generation of hazardous substances and byproducts in the synthesis of this compound and its applications.

Future research in this area would ideally focus on developing synthetic methodologies that utilize renewable resources, employ catalysts to lower energy consumption and increase selectivity, and design processes that facilitate easier separation and purification, thereby reducing waste generation. The principles of green chemistry provide a framework for evaluating and improving the environmental profile of chemical synthesis routes.

Environmental Fate, Degradation, and Ecotoxicity Studies

Understanding the environmental fate, degradation pathways, and ecotoxicity of a chemical compound is essential for assessing its potential impact on the environment. For this compound, comprehensive data regarding these aspects appears to be limited in the readily available literature.

According to safety data sheets and chemical databases, information on the ecotoxicity of this compound is often listed as "not available" or "no data available". tcichemicals.comaksci.com Specifically, data on its toxicity to fish, crustacea, and algae is reported as unavailable. tcichemicals.com Similarly, information concerning its persistence, degradability, bioaccumulative potential, and mobility in soil is also indicated as not available. tcichemicals.com

While this compound has been detected as a phytochemical component in certain natural products, such as spiced fruit drinks, this observation primarily indicates its presence in a biological matrix rather than providing detailed information about its environmental degradation pathways or persistence in various environmental compartments. core.ac.ukresearchgate.net

The lack of readily available data highlights a gap in the environmental risk assessment of this compound. Further research, including standardized ecotoxicity testing and studies on its degradation under various environmental conditions (e.g., hydrolysis, photolysis, biodegradation), would be necessary to fully understand its environmental fate and potential impact on ecosystems.

Q & A

Basic: What are the common synthetic routes for 3-Pyridinepropanol, and how can its purity be validated?

Answer:
this compound is typically synthesized via esterification or amidation reactions using coupling agents like N,N-dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI). For example, it has been combined with cinnamic acid derivatives to create multifunctional compounds . Purification is achieved through flash column chromatography, followed by characterization via ¹H-NMR, ¹³C-NMR, mass spectrometry (MS) , and elemental analysis to confirm structural integrity and purity .

Basic: How is this compound utilized as a ligand in coordination chemistry?

Answer:
this compound acts as a bridging ligand in coordination polymers, such as in copper(II) oxalate complexes. Its pyridyl and hydroxyl groups facilitate metal-ligand bonding, enabling the formation of 1D or 3D frameworks. Structural characterization involves X-ray crystallography and magnetic susceptibility measurements .

Basic: What spectroscopic techniques are critical for characterizing this compound derivatives?

Answer:

  • NMR spectroscopy identifies proton and carbon environments, confirming functional group attachment.
  • Mass spectrometry validates molecular weight and fragmentation patterns.
  • Elemental analysis ensures stoichiometric accuracy .
    For magnetic studies, SQUID magnetometry is employed to measure susceptibility, supplemented by computational tools like PHI for modeling exchange interactions .

Advanced: How can researchers analyze magnetic properties in this compound-based coordination polymers?

Answer:
Magnetic behavior in these systems is analyzed using:

  • SQUID magnetometry to measure temperature-dependent susceptibility.
  • PHI software for modeling anisotropic interactions and exchange coupling parameters (e.g., J values) in polynuclear complexes. For example, copper(II) oxalate polymers exhibit antiferromagnetic coupling, which PHI can quantify via fitting experimental data to theoretical models .

Advanced: What methodologies enable the design of multifunctional compounds using this compound?

Answer:
Strategic functionalization via esterification or amidation allows conjugation with pharmacophores like cinnamic acid derivatives. This approach leverages:

  • Structure-activity relationship (SAR) studies to optimize bioactivity.
  • Docking simulations to predict binding affinities.
    For instance, combining this compound with ferulic acid via amidation yields dual-action antioxidants and anti-inflammatory agents .

Advanced: How should researchers address contradictions between experimental data and literature findings?

Answer:

  • Comparative analysis : Align experimental conditions (e.g., solvent, temperature) with prior studies to identify variables causing discrepancies.
  • Statistical validation : Use tools like t-tests or ANOVA to assess significance of differences .
  • Contextual discussion : Reference limitations (e.g., sample purity, measurement techniques) in the discussion section, as seen in copper(II) polymer studies where synthetic conditions impacted magnetic outcomes .

Advanced: What frameworks guide rigorous experimental design for this compound studies?

Answer:

  • PICO (Population, Intervention, Comparison, Outcome): Defines variables, e.g., comparing ligand substitution effects on polymer stability.
  • FINER (Feasible, Interesting, Novel, Ethical, Relevant): Ensures scalability and academic impact. For example, designing a study on catalytic applications of this compound complexes requires feasibility assessments of synthetic scalability .

Recommendations for Researchers

  • Replication : Validate synthetic protocols across labs to confirm reproducibility.
  • Interdisciplinary collaboration : Integrate computational chemistry (e.g., DFT, molecular dynamics) to predict ligand-metal interactions.
  • Transparency : Disclose synthetic yields, characterization spectra, and raw magnetic data to facilitate meta-analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Pyridinepropanol
Reactant of Route 2
Reactant of Route 2
3-Pyridinepropanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.